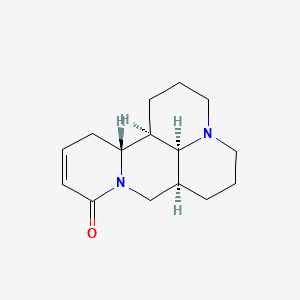
Sophocarpine
Descripción general
Descripción
Sophocarpine is a major ingredient of Sophora alopecuroides and has a wide range of pharmacological effects . It is an alkaloid that has been found in S. flavescens roots and has diverse biological activities . It is a tetracyclic quinolizidine alkaloid .
Synthesis Analysis
Sophocarpine exerts anti-cachectic effects by inhibiting TNF-α and IL-6 production in both RAW264.7 cells and murine primary macrophages . It also shows antivirus activity by inhibiting HHV-6 replication in Molt-3 cells . In addition, Sophocarpine is a potent blocker of HERG K+ channels .
Molecular Structure Analysis
Sophocarpine has a molecular formula of C15H22N2O and a molecular weight of 246.35 . Three novel sophocarpine salts were prepared and reported, named sophocarpine-hesperetin (SC-HES), sophocarpine-L- (-) malic acid monohydrate (SC-LMA MH), and sophocarpine-p-hydroxybenzoic acid monohydrate (SC-PHBA MH) .
Chemical Reactions Analysis
Sophocarpine has been found to suppress pro-inflammatory cytokines synthesis in alleviating nonalcoholic steatohepatitis (NASH) in vivo . It also exhibits anti-inflammatory effects by inhibiting TNF-α and IL-6 production .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Effects
Sophocarpine, a natural compound that belongs to the quinolizidine alkaloid family, has been shown to have significant anti-inflammatory and analgesic effects . It modulates various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways .
Antiviral Properties
Sophocarpine has demonstrated antiviral properties. For instance, it has been found to be effective in decreasing hepatitis B surface antigen (HBsAg) levels in HepG2.2.15 cells .
Anticancer Activity
Sophocarpine has beneficial effects on various cancer types, such as lung cancer, gastric cancer, colon cancer, cervical cancer, prostate cancer, liver cancer, myeloma, and head and neck cancer . It has been used clinically in the treatment of gastric cancer .
Endocrine Regulatory Effects
Sophocarpine has been found to have endocrine regulatory effects . However, more research is needed to fully understand the mechanisms and potential applications in this area.
Organ-Protective Effects
Sophocarpine has organ-protective effects . It has been shown to alleviate doxorubicin-induced heart injury by suppressing oxidative stress and apoptosis .
Antiparasitic Properties
Sophocarpine has also been found to have antiparasitic properties . This could potentially be useful in the treatment of various parasitic diseases.
Mecanismo De Acción
Sophocarpine is a natural compound that belongs to the quinolizidine alkaloid family, and has a long history of use and widespread distribution in traditional Chinese herbal medicines .
Target of Action
Sophocarpine has been shown to interact with various targets, modulating several signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . These pathways play crucial roles in inflammation, pain sensation, viral replication, parasite survival, cancer progression, endocrine regulation, and organ protection .
Mode of Action
Sophocarpine’s mode of action is multifaceted due to its interaction with multiple targets. For instance, it has been shown to inhibit the Na+ current (INa), Ca2+ current (ICaL), and K+ tail current, which are crucial for the propagation of action potentials in cardiac myocytes . This inhibition can lead to a decrease in the amplitude and maximal depolarization velocity of the action potentials, thereby potentially exerting antiarrhythmic effects .
Biochemical Pathways
Sophocarpine modulates various biochemical pathways. For example, it has been shown to suppress the p38/JNK signaling pathway, mitigate oxidative stress, and upregulate the expression of anti-inflammatory factors such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) to exert hepatoprotective effects .
Pharmacokinetics
The distribution of sophocarpine in the body conforms to a two-compartment model, and sophocarpine can be detected in various tissues with a relatively short half-life . This suggests that sophocarpine is rapidly distributed and eliminated from the body, which could influence its bioavailability and therapeutic effects.
Result of Action
Sophocarpine has been shown to have anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . For example, it has been found to have beneficial effects on various cancer types, such as lung cancer, gastric cancer, colon cancer, cervical cancer, prostate cancer, liver cancer, myeloma, and head and neck cancer . Additionally, it has been shown to alleviate doxorubicin-induced heart injury by suppressing oxidative stress and apoptosis .
Action Environment
The action of sophocarpine can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of sophocarpine. In a study, it was found that sophocarpine significantly changed the pharmacokinetics of umbralisib, a drug used for treating marginal zone lymphoma and follicular lymphoma . This suggests that there may be herb-drug interactions between sophocarpine and other medications, which could influence its action, efficacy, and stability.
Safety and Hazards
Sophocarpine is toxic if swallowed . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFPTSOPGCENQ-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78003-71-1 (hydrobromide) | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90215126 | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sophocarpine | |
CAS RN |
6483-15-4 | |
| Record name | (-)-Sophocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6483-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



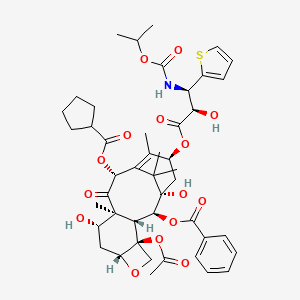
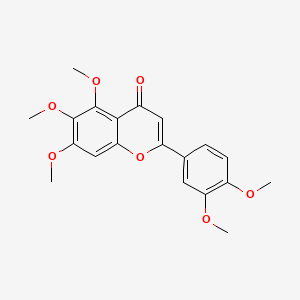



![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)
![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)


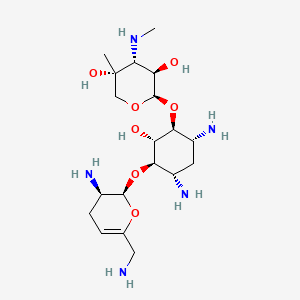

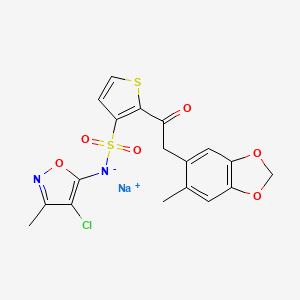

![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)